1,1',1''-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene
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Overview
Description
1,1’,1’'-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene is an organic compound with the molecular formula C27H22O2S It is characterized by its unique structure, which includes three benzene rings connected through a central ethene unit substituted with a benzylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene typically involves the following steps:
Starting Materials: Benzyl chloride and sodium sulfite are commonly used as starting materials.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Formation of Benzylsulfonyl Chloride: Benzyl chloride reacts with sodium sulfite to form benzylsulfonyl chloride.
Coupling Reaction: The benzylsulfonyl chloride is then coupled with a suitable ethene derivative, such as 1,1,2-triylbenzene, under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for 1,1’,1’'-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzylsulfonyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzylsulfonyl derivatives.
Scientific Research Applications
1,1’,1’'-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’,1’'-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene involves its interaction with specific molecular targets and pathways. The benzylsulfonyl group is known to interact with various enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. This interaction can result in the modulation of cellular processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1,1’,1’'-[2-(Benzenesulfonyl)ethene-1,1,2-triyl]tribenzene
- 1,1’,1’'-[2-(Methylsulfonyl)ethene-1,1,2-triyl]tribenzene
- 1,1’,1’'-[2-(Ethylsulfonyl)ethene-1,1,2-triyl]tribenzene
Uniqueness
1,1’,1’'-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
51347-05-8 |
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Molecular Formula |
C27H22O2S |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1,2,2-triphenylethenylsulfonylmethylbenzene |
InChI |
InChI=1S/C27H22O2S/c28-30(29,21-22-13-5-1-6-14-22)27(25-19-11-4-12-20-25)26(23-15-7-2-8-16-23)24-17-9-3-10-18-24/h1-20H,21H2 |
InChI Key |
GELCKJMFSAGHOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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